4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, tetrazole, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the nitro group may yield an amine.
Scientific Research Applications
4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential antibacterial properties.
Materials Science: The unique combination of functional groups in this compound makes it suitable for use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound’s ability to interact with biological molecules, such as enzymes and receptors, makes it useful for studying biochemical pathways and mechanisms of action.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing bacterial cell death . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides: These compounds share a similar tetrazole and fluorophenyl structure and have been studied for their antibacterial properties.
Imidazole Derivatives: These compounds contain a five-membered heterocyclic ring with nitrogen atoms and have a broad range of chemical and biological properties.
Uniqueness
4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new antibacterial agents and advanced materials.
Properties
Molecular Formula |
C14H12FN5O3S |
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Molecular Weight |
349.34 g/mol |
IUPAC Name |
4-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H12FN5O3S/c1-23-14-7-4-11(8-13(14)20-9-16-18-19-20)17-24(21,22)12-5-2-10(15)3-6-12/h2-9,17H,1H3 |
InChI Key |
WDLMKMRHLRMPBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
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